N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide
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Overview
Description
N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of bromine or chlorine.
Scientific Research Applications
N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzamide group.
4-Bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide: Contains a hydrazide group instead of a benzamide group.
Uniqueness
N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C13H9BrClNO2 |
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Molecular Weight |
326.57 g/mol |
IUPAC Name |
N-(3-bromo-2-hydroxyphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H9BrClNO2/c14-10-2-1-3-11(12(10)17)16-13(18)8-4-6-9(15)7-5-8/h1-7,17H,(H,16,18) |
InChI Key |
QLGRHIYQXZJLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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